molecular formula C23H26N4O5 B2477927 (7-Methyl-4-((3,4,5-trimethoxyphenyl)amino)-1,8-naphthyridin-3-yl)(morpholino)methanone CAS No. 1251600-83-5

(7-Methyl-4-((3,4,5-trimethoxyphenyl)amino)-1,8-naphthyridin-3-yl)(morpholino)methanone

Cat. No. B2477927
CAS RN: 1251600-83-5
M. Wt: 438.484
InChI Key: AQCHSGIVNJPCES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(7-Methyl-4-((3,4,5-trimethoxyphenyl)amino)-1,8-naphthyridin-3-yl)(morpholino)methanone” is a chemical compound with the molecular formula C23H26N4O5 . It is also known as 7-methyl-3-(morpholin-4-ylcarbonyl)-n-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Pathways : A series of morpholine and naphthyridine derivatives have been synthesized through multi-step reactions, demonstrating the compound's versatility in chemical synthesis and potential as a precursor for various pharmacologically active molecules. For instance, the synthesis of 2-arylmorpholine derivatives showcases the potential for creating diverse chemical structures (Hu Ai-xi, 2005).

Pharmacological Applications

  • Cannabinoid Receptor Agonists : Some compounds within the same chemical family have been investigated for their activity as cannabinoid receptor agonists, hinting at potential applications in the field of neurology and pain management (Qiang Zhang et al., 2002).

Antitumor Activity

  • The antitumor potential of morpholino-indazolyl derivatives has been studied, revealing significant inhibition on the proliferation of various cancer cell lines. This suggests a promising avenue for the development of new cancer treatments (Zhi-hua Tang & W. Fu, 2018).

Chemical Properties and Interactions

  • Computational Studies : The electronic structure, absorption spectra, and nonlinear optical (NLO) properties of chromone derivatives have been analyzed through density functional theory (DFT) calculations. These studies provide insights into the electronic and photophysical properties of the compound, relevant for material science and photonic applications (S. A. Halim & M. Ibrahim, 2017).

Material Science Applications

  • Organic Light-Emitting Diodes (OLEDs) : Research into phosphorescent Ir(III) complexes based on arylpyridinylmethanone ligands, closely related to the compound of interest, highlights the potential for use in the development of OLED technology. These complexes have been shown to provide efficient red emission, underscoring the compound's potential applications in electronic displays and lighting (H. Kang et al., 2011).

Mechanism of Action

Target of Action

It is suggested that it may interact with pyrimidines , a family of heterocyclic compounds that include several nucleic acid constituents . These constituents play a crucial role in DNA and RNA synthesis, thereby influencing cell proliferation and function.

Mode of Action

It is likely that the compound interacts with its targets, possibly pyrimidines , leading to changes in cellular processes

Biochemical Pathways

The compound may affect biochemical pathways involving pyrimidines . Pyrimidines are integral to nucleic acid synthesis, and thus, any alteration in their function can have downstream effects on DNA and RNA synthesis, and consequently, on cell proliferation and function.

Result of Action

Given its potential interaction with pyrimidines , it may influence DNA and RNA synthesis, and consequently, cell proliferation and function.

properties

IUPAC Name

[7-methyl-4-(3,4,5-trimethoxyanilino)-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5/c1-14-5-6-16-20(26-15-11-18(29-2)21(31-4)19(12-15)30-3)17(13-24-22(16)25-14)23(28)27-7-9-32-10-8-27/h5-6,11-13H,7-10H2,1-4H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCHSGIVNJPCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C(=C3)OC)OC)OC)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Methyl-4-((3,4,5-trimethoxyphenyl)amino)-1,8-naphthyridin-3-yl)(morpholino)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.